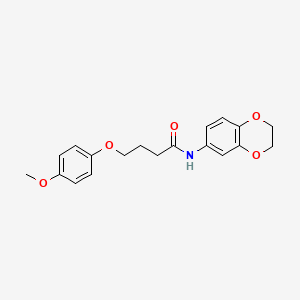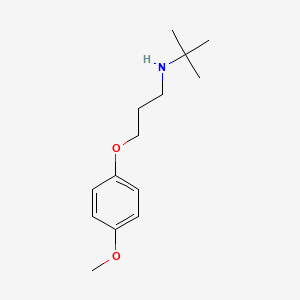
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that plays a crucial role in cancer metabolism. BPTES has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been well documented. In
Mecanismo De Acción
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell survival and proliferation. By inhibiting glutaminase, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide deprives cancer cells of the glutamine they need to produce energy and synthesize macromolecules, leading to cell death. 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be a selective inhibitor of glutaminase, and its mechanism of action has been well characterized through biochemical and structural studies.
Biochemical and Physiological Effects
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of metabolic pathways. 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be effective against cancer cells that are resistant to other anticancer drugs, suggesting that it may be a promising therapeutic option for patients with advanced or refractory cancer. However, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its selectivity for glutaminase, its ability to induce cell death in a variety of cancer cell lines, and its potential for use in combination with other anticancer drugs. However, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide also has some limitations for lab experiments, including its low solubility and stability, which can make it difficult to work with in vitro and in vivo. These limitations have led to the development of analogs and derivatives of 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide with improved properties, such as increased solubility and potency.
Direcciones Futuras
There are several future directions for research on 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs, including the development of more potent and selective inhibitors of glutaminase, the investigation of the molecular mechanisms underlying 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide-induced cell death, and the evaluation of 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs in preclinical and clinical studies. Additionally, 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its analogs may have potential applications beyond cancer therapy, such as in the treatment of metabolic disorders and neurological diseases. Further research in these areas may lead to the development of new and effective therapies for a range of diseases and conditions.
Métodos De Síntesis
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with ethyl 2-cyanoacetate, followed by the addition of methyl 4-aminobenzoate and triethylamine. The resulting product is then treated with hydrazine hydrate to yield 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis of 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to produce analogs with improved potency and selectivity.
Aplicaciones Científicas De Investigación
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential as an anticancer drug, and its mechanism of action has been the subject of numerous studies. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition by 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to induce cell death in a variety of cancer cell lines. 5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to be effective against a range of cancer types, including breast, lung, prostate, and pancreatic cancer, and has been shown to have synergistic effects when used in combination with other anticancer drugs.
Propiedades
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-10-5-7-12(8-6-10)19-16(23)14-15(18)22(21-20-14)13-4-2-3-11(17)9-13/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJSXOAIHEBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5067013.png)

![ethyl 2-{2-[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate](/img/structure/B5067019.png)
![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5067022.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5067023.png)
![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
![N-benzyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5067038.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5067039.png)

![3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5067050.png)
![2-{4-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5067063.png)